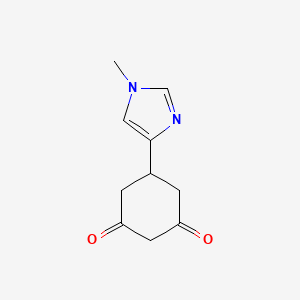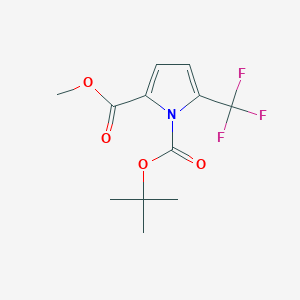
1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a tert-butyl group, a methyl group, and a trifluoromethyl group attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrole derivative with tert-butyl chloroformate, methyl iodide, and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain substituents.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxamide
- 1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylic acid
Uniqueness
This compound is unique due to the presence of both tert-butyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
特性
分子式 |
C12H14F3NO4 |
|---|---|
分子量 |
293.24 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl 5-(trifluoromethyl)pyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14F3NO4/c1-11(2,3)20-10(18)16-7(9(17)19-4)5-6-8(16)12(13,14)15/h5-6H,1-4H3 |
InChIキー |
KUDZYLIIGSJXJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1C(F)(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12931416.png)
![5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B12931425.png)
![4-Oxo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931428.png)
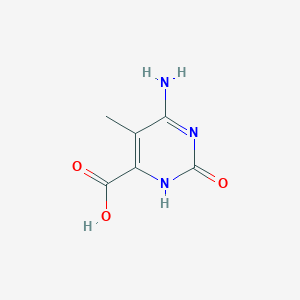

![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12931435.png)
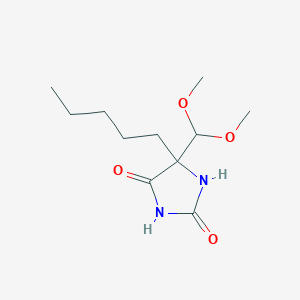
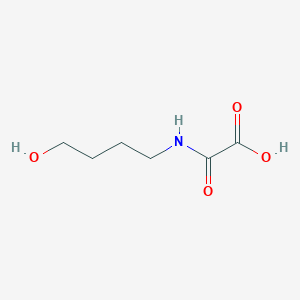
![9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid](/img/structure/B12931456.png)
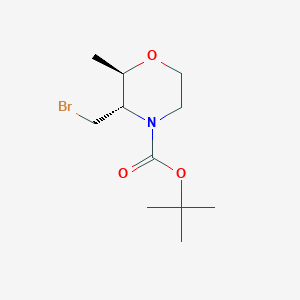
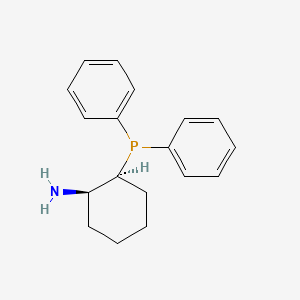
![(2R,3S,4S,5S)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12931467.png)
